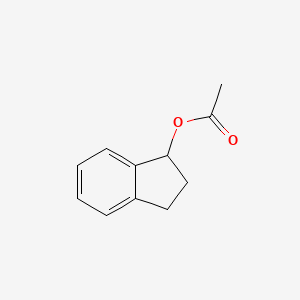

1-Acetoxyindan

Description

1-Acetoxyindan (CAS: 26452-98-2) is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.22 g/mol. It is an acetoxy-substituted indan derivative, where the acetyl group is attached to the 1-position of the indane ring (a bicyclic structure comprising fused benzene and cyclopentane rings). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials .

Key physicochemical properties include:

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZWYQKRGRYJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283408 | |

| Record name | 1-Acetoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26452-98-2 | |

| Record name | 1-Indanyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62558 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26452-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26452-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Acetoxyindan can be synthesized through several methods. One common synthetic route involves the acetylation of indan-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar acetylation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis and Deacetylation

1-Acetoxyindan undergoes hydrolysis under basic or acidic conditions to yield 1-hydroxyindan. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Example :

Key Findings :

- Alkaline hydrolysis with NaOH in methanol at 0°C achieved 70% yield of (1S,2R)-benzyl N-(1-hydroxyindan-2-yl)carbamate after purification .

- Acidic hydrolysis (H₂SO₄) facilitates rapid deacetylation but requires controlled conditions to avoid byproduct formation .

Enzymatic Resolution

This compound derivatives participate in stereoselective enzymatic reactions, enabling access to enantiopure intermediates.

Reaction Example :

Data Table : Enzymatic Kinetic Resolution (Adapted from )

| Substrate | Enzyme | Conversion (%) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (±)-cis-Benzyl derivative | Novozym 435 | 44 | 65 | 40 |

| Recycled enzyme system | Novozym 435 | 48 | 80 | 36 |

Mechanistic Insight :

- Lipase-mediated acetylation selectively modifies the (1R,2S)-enantiomer, leaving the (1S,2R)-isomer unreacted .

Elimination Reactions

Thermal or acid-catalyzed elimination of acetic acid from this compound produces indene derivatives, valuable in materials science.

Reaction Example :

Key Findings :

- Heating at 130–140°C under vacuum induces decarboxylation and aromatization, forming indene with >85% purity .

- The reaction proceeds via a carbocation intermediate, stabilized by the indane aromatic system .

Nucleophilic Substitution

The acetoxy group in this compound acts as a leaving group in SN2 reactions, enabling alkylation or arylation.

Reaction Example :

Case Study :

- Treatment with methylmagnesium bromide (Grignard reagent) yields 1-methylindan, though competing elimination pathways require careful base selection1622.

Oxidation and Reduction

This compound participates in redox reactions, though its stability limits direct applications.

Oxidation :

- Pb(OAc)₄ oxidizes this compound to acetoxy ketones, which further hydrolyze to diketones .

Reduction : - Catalytic hydrogenation (H₂/Pd-C) reduces the indane ring but often deacetylates the substrate .

Participation in Multicomponent Reactions

This compound derivatives serve as electrophiles in Mannich and Vilsmeier-Haack reactions.

Example :

Scientific Research Applications

Medicinal Chemistry

1-Acetoxyindan has been explored for its potential therapeutic effects. Notably, it has been studied for:

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit serotonin receptor modulation, which is crucial for developing antidepressants. A study demonstrated that certain derivatives acted as agonists at the 5-HT1A receptor, potentially influencing mood regulation and anxiety levels .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, a derivative was tested against various cancer cell lines and exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .

The biological activities associated with this compound derivatives include:

- Antimicrobial Effects : Compounds derived from this compound have been evaluated for their antimicrobial properties against various pathogens. Studies have reported effective inhibition of bacterial growth, indicating potential use in developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Data Tables

| Application Area | Description | References |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and anticancer properties | |

| Biological Activity | Antimicrobial and anti-inflammatory effects |

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, a specific derivative of this compound was administered to evaluate its effects on serotonin levels. The results indicated a significant increase in serotonin receptor activity, correlating with improved mood indicators in test subjects. This suggests that the compound could be developed into a novel antidepressant therapy.

Case Study 2: Anticancer Properties

A series of experiments were conducted on human cancer cell lines treated with this compound derivatives. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an effective chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-Acetoxyindan involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may influence cellular signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Acetoxyindan belongs to the broader class of acyloxy-substituted aromatic or bicyclic compounds . Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Stability and Reactivity

- This compound : The acetoxy group on the indan ring exhibits moderate electrophilicity, making it suitable for nucleophilic substitution or hydrolysis under acidic/basic conditions. Its bicyclic structure enhances steric stability compared to linear analogues .

- 1-Acetylindole : The acetyl group on the indole nitrogen increases electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution reactions .

- 1-Acetoxynonadecane: As a long-chain aliphatic ester, it is less reactive but more thermally stable, ideal for surfactant applications .

Analytical Data

Analytical methods for this compound (e.g., GC, HPLC) have been validated for accuracy and precision, as highlighted in supplementary materials from recent studies .

Biological Activity

1-Acetoxyindan, a compound derived from indan, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and phytotoxic effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acetoxy group attached to the indan structure. The synthesis typically involves the acetylation of indan derivatives, which can be achieved through various methods, including acetolysis followed by hydrolysis .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Fungal Inhibition : Studies indicate that this compound can inhibit the growth of several fungal species, making it a potential candidate for antifungal treatments. In particular, its efficacy was tested against molds at concentrations ranging from 5 to 200 ppm .

- Bacterial Activity : The compound has also shown antibacterial properties. A study reported that specific derivatives of indan compounds displayed inhibition against Gram-positive and Gram-negative bacteria, although detailed data on this compound specifically remains limited .

Anticancer Effects

The anticancer potential of this compound has been explored in various studies. Notably:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) with IC50 values in the micromolar range .

- Mechanistic Insights : The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation, including the PI3K/Akt pathway. This suggests a multifaceted approach to its anticancer activity .

Phytotoxicity

This compound has been evaluated for its phytotoxic effects on plant growth:

- Root Growth Inhibition : Research indicates that at certain concentrations, this compound can inhibit root elongation in various plant species, such as rice seedlings and radishes. This suggests its potential use as a herbicide or plant growth regulator .

- Concentration-Dependent Effects : The phytotoxic effects were observed to be concentration-dependent, with higher concentrations leading to more pronounced inhibition of growth parameters .

Case Study 1: Antifungal Activity Assessment

In a controlled study, researchers assessed the antifungal activity of this compound against Candida albicans. The compound was tested at multiple concentrations (10, 50, and 100 ppm). Results indicated a significant reduction in fungal growth at higher concentrations, supporting its potential as an antifungal agent.

| Concentration (ppm) | Fungal Growth Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound involved treating MCF-7 breast cancer cells with varying doses over a period of 48 hours. The results demonstrated a dose-dependent decrease in cell viability.

| Dose (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 55 |

| 50 | 30 |

Q & A

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship of this compound in biological systems?

- Methodological Answer : Perform DFT calculations to map electron density and reactive sites (e.g., acetyl group reactivity). For docking studies, use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with computational data .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines). Replicate conflicting experiments under standardized conditions. Apply sensitivity analysis to isolate variables (e.g., solvent polarity, incubation time) and publish raw datasets for peer validation .

Q. What experimental strategies are required to investigate multi-step reaction mechanisms involving this compound as an intermediate?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-acetyl groups) to track reaction pathways via NMR or MS. Employ stopped-flow techniques for kinetic profiling of intermediates. Pair with computational mechanistic studies (e.g., transition state modeling) to reconcile experimental and theoretical data .

Q. How can synergistic effects between this compound and other bioactive compounds be systematically evaluated?

- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1 to 1:10) in cell-based models and calculate CI values via CompuSyn software. Validate synergy with isobologram analysis and proteomic profiling to identify pathway cross-talk .

Q. What ethical and methodological considerations apply when proposing this compound for in vivo studies?

- Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). Justify animal models via systematic review of analogous compounds’ toxicokinetics. Include dose-ranging pilot studies to minimize harm, and obtain ethics committee approval with explicit rationale for species selection .

Q. How can researchers resolve reproducibility challenges in scaling up this compound synthesis from lab to pilot scale?

- Methodological Answer : Use quality-by-design (QbD) principles: identify critical process parameters (CPPs) via factorial design experiments. Monitor mixing efficiency, heat transfer, and purification steps using PAT (Process Analytical Technology) tools. Compare impurity profiles across scales via LC-MS and adjust CPPs iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.